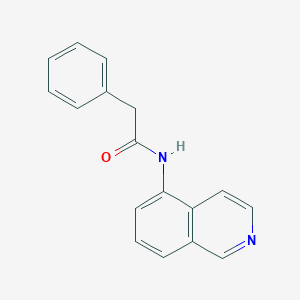

N-isoquinolin-5-yl-2-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-isoquinolin-5-yl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c20-17(11-13-5-2-1-3-6-13)19-16-8-4-7-14-12-18-10-9-15(14)16/h1-10,12H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWPTLXEQUEBCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Isoquinolin 5 Yl 2 Phenylacetamide and Analogues

Established Synthetic Pathways for the Isoquinoline (B145761) Core

The isoquinoline scaffold is a privileged structure in medicinal chemistry and natural products. nih.govresearchgate.net Its synthesis has been a subject of extensive research, leading to the development of several robust methods. These are generally categorized into cyclization reactions and multi-component strategies.

Cyclization Reactions (e.g., Friedel-Crafts Acylation, Pictet-Spengler Reaction)

Traditional methods for isoquinoline synthesis often rely on the cyclization of a substituted phenylethylamine precursor. These named reactions provide reliable access to the core structure.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. It involves the cyclodehydration of a β-phenylethylamide using a Lewis acid like phosphorus oxychloride or phosphorus pentoxide. pharmaguideline.comwikipedia.org The reaction proceeds through an intramolecular electrophilic substitution, akin to a Friedel-Crafts acylation, to form a 3,4-dihydroisoquinoline (B110456) intermediate. This intermediate can then be dehydrogenated, often using a palladium catalyst, to yield the aromatic isoquinoline ring. wikipedia.org

The Pictet-Spengler reaction is another powerful method that condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. pharmaguideline.comnumberanalytics.comyoutube.com This reaction is particularly effective when the aromatic ring is activated with electron-donating groups, allowing the cyclization to proceed under mild conditions. pharmaguideline.comyoutube.com It is a special case of the Mannich reaction and has been a vital tool in the synthesis of numerous isoquinoline alkaloids. youtube.comaalto.fi

Other notable cyclization methods include the Pomeranz–Fritsch reaction , which utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium to form the isoquinoline skeleton. wikipedia.orgnumberanalytics.com Variations of these classical reactions, such as the Pictet-Gams reaction, provide alternative routes that can accommodate different functional groups. wikipedia.org

Table 1: Key Cyclization Reactions for Isoquinoline Synthesis

| Reaction Name | Starting Materials | Key Reagents/Conditions | Intermediate/Product | Citations |

|---|---|---|---|---|

| Bischler-Napieralski | β-Phenylethylamide | Lewis Acid (e.g., POCl₃, P₂O₅), then dehydrogenation (e.g., Pd) | 3,4-Dihydroisoquinoline, then Isoquinoline | pharmaguideline.comwikipedia.org |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl) | 1,2,3,4-Tetrahydroisoquinoline | pharmaguideline.comnumberanalytics.comyoutube.com |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetoaldehyde diethyl acetal | Strong acid (e.g., H₂SO₄) | Isoquinoline | wikipedia.orgnumberanalytics.com |

Multi-component Reactions (MCRs) in Isoquinoline Synthesis

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.gov Several MCRs have been developed for the synthesis of isoquinoline and related fused heterocyclic systems. nih.goviau.ir

For instance, a three-component reaction involving aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), can efficiently produce multisubstituted isoquinolines through in situ oxime formation, C-H bond activation, and cyclization. organic-chemistry.org Another approach describes a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne to generate complex isoquinoline-fused structures. acs.orgacs.org These methods highlight the power of MCRs to rapidly build molecular complexity from simple, readily available starting materials. nih.gov

Approaches to the Phenylacetamide Linkage Formation

The formation of the N-isoquinolin-5-yl-2-phenylacetamide molecule requires the creation of a robust amide bond between the 5-aminoisoquinoline (B16527) core and a phenylacetic acid moiety. This transformation is one of the most frequently performed reactions in medicinal chemistry. hepatochem.com

Carbodiimide-Based Coupling Methodologies

Carbodiimides are widely used reagents for facilitating the condensation of a carboxylic acid and an amine to form an amide bond. hepatochem.com Common examples include N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.compeptide.com

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. peptide.comwikipedia.org This activated species is then susceptible to nucleophilic attack by the amine (in this case, 5-aminoisoquinoline) to yield the desired amide and a urea (B33335) byproduct. peptide.comwikipedia.org A significant drawback of this method can be the rearrangement of the O-acylisourea into an unreactive N-acylurea, which lowers the yield. peptide.com To mitigate this and suppress potential racemization when using chiral amino acids, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are often included. These additives trap the O-acylisourea to form an active ester that is more stable but still sufficiently reactive to proceed with the amidation. peptide.compeptide.com

Table 2: Common Carbodiimide Coupling Reagents

| Reagent | Acronym | Key Features | Citations |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive; dicyclohexylurea byproduct is largely insoluble. | peptide.comwikipedia.org |

| Diisopropylcarbodiimide | DIC | Liquid reagent; diisopropylurea byproduct is soluble in common organic solvents, useful for solid-phase synthesis. | peptide.compeptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble reagent and byproduct, allowing for easy removal by aqueous extraction. | peptide.compeptide.com |

Advanced Amide Bond Formation Strategies

While carbodiimides are effective, the need for higher efficiency, milder conditions, and suppression of side reactions has driven the development of more advanced coupling reagents. hepatochem.comiris-biotech.de These are often categorized as phosphonium (B103445) or aminium/uronium salts.

Phosphonium Reagents : (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) is a prime example. These reagents are highly effective, particularly for sterically hindered couplings. peptide.com

Aminium/Uronium Reagents : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) represent significant improvements over carbodiimide methods, offering faster reaction times and higher yields, though at a greater cost. hepatochem.compeptide.com

Beyond these coupling agents, other strategies exist. The carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or acyl azide , though the harsh conditions required can limit their use with complex substrates. hepatochem.com Modern techniques are also emerging, including catalytic amidation using transition metals or organocatalysts, and the application of flow chemistry , which can enable the use of highly reactive intermediates with short residence times to improve yields and minimize side reactions like epimerization. numberanalytics.comnumberanalytics.comnih.gov

Divergent Synthesis Strategies for this compound Derivatives

The development of robust strategies to access structurally diverse collections of compounds is crucial for drug discovery programs. nih.gov Divergent synthesis provides an efficient pathway to generate a library of analogues from a common intermediate, allowing for a systematic exploration of structure-activity relationships.

For the this compound scaffold, diversity can be introduced in several ways:

Modification of the Isoquinoline Core : By using variously substituted starting materials in the initial cyclization reactions (e.g., substituted benzaldehydes in the Pomeranz-Fritsch reaction or substituted phenylethylamines in the Bischler-Napieralski reaction), a range of functionalized isoquinoline cores can be generated. nih.gov Furthermore, modern methods like late-stage C-H functionalization can be employed to directly install new groups onto a pre-formed isoquinoline ring. researchgate.net

Modification of the Phenylacetamide Side Chain : The amide coupling step is an ideal point for introducing diversity. A library of commercially available or synthetically prepared substituted phenylacetic acids can be coupled with a common 5-aminoisoquinoline precursor to generate a wide array of analogues with different substitution patterns on the phenyl ring.

Integrated Strategies : Multi-component reactions are inherently suited for creating diversity, as varying each of the starting components can lead to a unique final product. acs.orgacs.org Strategies that combine multiple bond-forming events in a single pot, such as rhodium-catalyzed C-H annulation with diverse coupling partners like sulfoxonium ylides, offer a powerful and atom-economical approach to building libraries of complex isoquinoline-based scaffolds. researchgate.net

By employing these divergent strategies, chemists can rapidly and efficiently produce a multitude of derivatives based on the this compound template for further investigation.

Synthesis of Substituted Isoquinolin-2(1H)-yl-acetamides

A notable and efficient method for the synthesis of isoquinolin-2(1H)-yl-acetamide derivatives involves a divergent approach starting from a common precursor generated via a multicomponent reaction (MCR). researchgate.netmdpi.comrsc.org This strategy utilizes an ammonia-Ugi four-component reaction (Ugi-4CR) to create a linear bis-amide intermediate. mdpi.com This intermediate subsequently undergoes a copper(I)-catalyzed C–C coupling and annulation reaction with various substituted ethanones to yield the target isoquinolin-2(1H)-yl-acetamide scaffolds. researchgate.netrsc.org

The process begins with the reaction of 2-halobenzoic acids, aldehydes, isocyanides, and ammonia (B1221849) in the Ugi-4CR to form a key intermediate, such as N-(tert-butyl)-2-iodobenzamide. researchgate.net This intermediate is then subjected to cyclization conditions. For instance, reacting the Ugi adduct with acetophenone (B1666503) in the presence of a copper(I) bromide (CuBr) catalyst and cesium carbonate (Cs₂CO₃) as a base in dimethyl sulfoxide (B87167) (DMSO) at 90 °C yields the desired isoquinolin-2(1H)-yl-acetamide. rsc.org This domino reaction sequence has been shown to be effective for a range of paraformaldehyde-based Ugi starting materials and various substituted ethanones, producing the desired products in moderate to excellent yields. mdpi.comrsc.org The reaction has been optimized, with CuBr demonstrating good catalytic activity, and has been successfully performed on a gram scale. researchgate.netmdpi.com

Table 1: Examples of Synthesized Isoquinolin-2(1H)-yl-acetamide Derivatives This table is interactive. You can sort and filter the data.

| Compound | Ugi Adduct | Ketone | Yield (%) | Reference |

|---|---|---|---|---|

| N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide | N-(tert-Butyl)-2-iodobenzamide | Acetophenone | 79% | researchgate.net |

| N-(tert-Butyl)-2-(3-methyl-1-oxoisoquinolin-2(1H)-yl)acetamide | N-(tert-Butyl)-2-iodobenzamide | Acetone | 90% | researchgate.netmdpi.com |

| N-(tert-Butyl)-2-(3-ethyl-1-oxoisoquinolin-2(1H)-yl)acetamide | N-(tert-Butyl)-2-iodobenzamide | Propanone | 85% | mdpi.com |

| N-(tert-Butyl)-2-(1-oxo-3-(p-tolyl)isoquinolin-2(1H)-yl)acetamide | N-(tert-Butyl)-2-iodobenzamide | 1-(p-Tolyl)ethan-1-one | 75% | mdpi.com |

| N-Cyclohexyl-2-(3-methyl-1-oxoisoquinolin-2(1H)-yl)acetamide | N-Cyclohexyl-2-iodobenzamide | Acetone | 88% | mdpi.com |

Synthesis of Isoindolin-2-yl-acetamides as Structurally Related Scaffolds

The same Ugi-4CR intermediate used for isoquinolin-2(1H)-yl-acetamides can be directed towards the synthesis of a different, structurally related scaffold: isoindolin-2-yl-acetamides. researchgate.netrsc.org This divergent approach highlights the utility of the MCR precursor in generating chemical diversity. mdpi.com Instead of reacting with a ketone, the Ugi adduct is treated with a terminal alkyne under copper(I) catalysis. researchgate.net

This pathway involves an ammonia-Ugi-4CR/Copper(I)-catalyzed annulation sequence. mdpi.com The reaction of the Ugi intermediate with a terminal alkyne, such as phenylethyne, in the presence of CuBr and potassium carbonate (K₂CO₃) in polyethylene (B3416737) glycol (PEG) at 100 °C, leads to the regioselective formation of isoindolin-2-yl-acetamides in moderate to good yields. researchgate.netrsc.org This method provides a rapid route to these scaffolds, which are structurally distinct in two dimensions but closely related in three-dimensional space, making them of high interest for exploring chemical space in drug discovery. researchgate.net The development of this protocol for a DNA-encoded library underscores its potential in medicinal chemistry for generating compounds with pharmacological properties. rsc.org

Catalytic Approaches in this compound Synthesis

Palladium-Catalyzed Reactions

Palladium catalysis offers a powerful and versatile tool for the synthesis of the isoquinoline core. One general approach involves the sequential palladium-catalyzed α-arylation of ketones followed by cyclization, allowing for the convergent and regioselective combination of readily available precursors in excellent yields. rsc.org Other methods include the palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with allenoic acid esters to produce 3,4-substituted hydroisoquinolones. nih.gov This reaction proceeds with high regioselectivity under relatively mild conditions. nih.gov

Furthermore, palladium-catalyzed C-H/C-N bond activation of N-acyl hydrazones with vinyl azides has been developed to prepare various substituted isoquinolines. shahucollegelatur.org.in N-fused isoquinoline derivatives can also be synthesized through a one-pot reaction involving an intramolecular palladium-catalyzed C-H arylation. clockss.org For the introduction of the acetamide (B32628) side chain, palladium-catalyzed aminocarbonylation of halo-isoquinolines is an effective strategy. The aminocarbonylation of 1-iodoisoquinoline (B10073) with various amines has been achieved under mild conditions (1 bar CO, 50 °C), producing isoquinoline-1-carboxamides in good to high yields. researchgate.net

Table 2: Overview of Palladium-Catalyzed Reactions for Isoquinoline Synthesis This table is interactive. You can sort and filter the data.

| Reaction Type | Key Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| α-Arylation/Cyclization | o-Halobenzyl ketones, Amines | Palladium catalyst | Polysubstituted Isoquinolines | rsc.org |

| C-H Activation/Annulation | N-Methoxybenzamides, Allenoic acid esters | Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | 3,4-Dihydroisoquinolin-1(2H)-ones | nih.gov |

| C-H/C-N Activation | N-Acyl hydrazones, Vinyl azides | Palladium catalyst | Substituted Isoquinolines | shahucollegelatur.org.in |

| Intramolecular C-H Arylation | 1-Bromo-2-(2,2-difluorovinyl)benzenes, N-H heterocycles | Palladium catalyst | N-Fused Isoquinolines | clockss.org |

| Aminocarbonylation | 1-Iodoisoquinoline, Amines | Pd(OAc)₂ / PPh₃ | Isoquinoline-1-carboxamides | researchgate.net |

Metal-Free Cyclization Conditions

While catalytic methods are prevalent, metal-free synthetic routes to the isoquinoline core are also being developed, offering environmental and economic advantages. One such strategy involves the reaction of 2-methyl-arylaldehydes with benzonitriles, promoted by a combination of LiN(SiMe₃)₂ and Cs₂CO₃, to yield 3-aryl isoquinolines. organic-chemistry.org

Another metal-free approach is the tandem cyclization of 2-styrylanilines, which avoids the use of transition metals by activating C(sp³)–H bonds under mild conditions to form new C–C and C–N bonds, yielding quinoline (B57606) derivatives. acs.org The mechanism of such reactions can involve the oxidation of a C(sp³)–H bond to an aldehyde, followed by cyclization. acs.org The development of metal-free, 2-isocyanobiaryl-based cyclization reactions to produce phenanthridine (B189435) frameworks, which are structurally related to isoquinolines, further highlights the progress in this area. nih.gov These methods are significant for their potential in creating medicinally valuable heterocyclic compounds in an environmentally friendly manner. acs.org

Stereoselective Synthesis of this compound Precursors

The synthesis of enantiopure precursors, particularly chiral tetrahydroisoquinolines, is crucial for developing stereospecific analogs. A primary strategy is the asymmetric reduction of prochiral 3,4-dihydroisoquinolines. acs.org This can be achieved through catalytic asymmetric hydrogenation or transfer hydrogenation using transition-metal catalysts, such as rhodium or iridium complexes with chiral ligands. mdpi.com Rhodium/diamine-catalyzed asymmetric transfer hydrogenation, for example, can provide tetrahydroisoquinolines (THIQs) with high yields and excellent enantiomeric excess (ee). mdpi.com

Another powerful approach is the use of chiral auxiliaries. For instance, Ellman's chiral tert-butylsulfinamide auxiliary has been successfully used in the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net This method involves the addition of a Grignard reagent to a chiral N-sulfinyl imine, followed by haloamide cyclization. researchgate.net Additionally, highly diastereoselective Ugi three-component reactions involving chiral 3,4-dihydroisoquinolines, isocyanides, and carboxylic acids have been developed to synthesize enantiopure functionalized THIQs. rsc.org In these reactions, the existing chirality in the dihydroisoquinoline directs the facial selectivity of the isocyanide addition. rsc.org Intramolecular asymmetric reductive amination catalyzed by iridium complexes also provides an efficient route to chiral THIQs with high yields and enantioselectivities. rsc.org

Synthesis of Conformationally Constrained Analogues

To study structure-activity relationships and improve pharmacological properties, the synthesis of conformationally constrained analogues is a key strategy. This involves introducing rigid structural elements that limit the rotational freedom of the molecule. A common approach is to incorporate the flexible side chains into new ring systems.

For a molecule like this compound, conformational constraint can be achieved by creating bicyclic systems. One reported strategy for constraining amino acid analogues, which can be conceptually applied here, is the synthesis of structures based on a 3-aza-bicyclo[3.1.0]hexane system. nih.gov This approach effectively locks the torsion angles of a side chain, providing a rigid scaffold. nih.gov Applying this principle, one could envision cyclizing the N-acetamide portion back onto the isoquinoline ring or tethering the phenyl group of the phenylacetamide moiety to the isoquinoline core to create a more rigid, polycyclic structure. Such analogues are valuable for probing the bioactive conformation of the parent molecule.

Scientific Article on this compound Unattainable Due to Lack of Specific Research

A comprehensive scientific article detailing the structure-activity relationship (SAR) of this compound and its derivatives, as per the requested detailed outline, cannot be generated at this time. Extensive searches of publicly available scientific literature and databases have revealed a significant lack of specific research focused on this particular chemical compound.

While general information exists on the individual components of the molecule, namely isoquinoline and phenylacetamide derivatives, there is no dedicated body of work that explores the systematic SAR of the combined this compound scaffold. The execution of the requested article, which requires detailed research findings, data tables, and specific analyses of substituent effects on various parts of the molecule, is therefore not possible without resorting to speculation or fabrication of data, which would violate the principles of scientific accuracy.

The initial research strategy aimed to gather specific data for each section of the proposed outline:

Structure Activity Relationship Sar Studies of N Isoquinolin 5 Yl 2 Phenylacetamide Derivatives

Pharmacophore Elucidation and Optimization Strategies:There are no published pharmacophore models developed specifically for this class of compounds.

Biological Activities and Mechanistic Investigations of N Isoquinolin 5 Yl 2 Phenylacetamide and Analogues

Receptor and Enzyme Target Interactions

Topoisomerase Enzyme Inhibition

Topoisomerases are critical enzymes that manage the topology of DNA during replication, transcription, and other cellular processes, making them a key target for anticancer drugs. mdpi.commdpi.com Inhibitors of these enzymes can be categorized as Topoisomerase I (Top1) or Topoisomerase II (Top2) inhibitors, with both types ultimately leading to DNA damage and apoptosis in cancer cells. mdpi.com

While direct studies on N-isoquinolin-5-yl-2-phenylacetamide are not prevalent, research into structurally related indenoisoquinoline derivatives has shown significant activity as Top1 inhibitors. mdpi.comnih.gov Unlike camptothecins, which are a well-known class of Top1 inhibitors, indenoisoquinolines are synthetic, chemically stable, and trap Top1-DNA cleavage complexes at different genomic locations. nih.gov This suggests a potentially different and beneficial therapeutic profile.

Key findings for indenoisoquinoline analogues include:

Mechanism: They act as "poisons" by stabilizing the complex between the Top1 enzyme and DNA, which prevents the re-ligation of the DNA strand. nih.gov This leads to an accumulation of single-strand breaks that convert to lethal double-strand breaks during DNA replication.

Advantages over Camptothecins: Indenoisoquinolines demonstrate several advantages, including greater chemical stability and a reduced susceptibility to multidrug resistance efflux pumps. nih.gov

Clinical Development: Several indenoisoquinoline compounds, such as Indotecan (NSC 724998) and Indimitecan (NSC 725776), have advanced to clinical trials, highlighting the therapeutic potential of this class of isoquinoline (B145761) derivatives. nih.gov

Specific Derivatives: A novel copper derivative of indenoisoquinoline, WN198, has shown potent Top1 inhibitory activity and exerts excellent cytotoxic effects against various adenocarcinoma cancer cell lines, including triple-negative breast cancer (MDA-MB-231) with an IC₅₀ of 0.37 μM. mdpi.com

Novel isoquinolino[5,4-ab]phenazine derivatives have also been synthesized and evaluated for their biological activities. Most of these compounds exhibited inhibitory activity toward topoisomerase I at a concentration of 100 μM. nih.gov

Urease Inhibition (in vitro)

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govresearchgate.net Its inhibition is a therapeutic strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori and Klebsiella pneumoniae, and has applications in agriculture to reduce ammonia emissions from fertilizers. nih.gov

The inhibitory mechanism often involves the chelation of the nickel ions in the enzyme's active site. dergipark.org.tr Compounds containing sulfur, such as thiourea (B124793) and its derivatives, are known to be effective urease inhibitors due to the sulfur atom's ability to bind to the nickel ions. dergipark.org.tr

While specific data on this compound is not available, studies on other heterocyclic compounds provide insight into potential activity. For instance, a series of quinazolinone derivatives showed good urease inhibitory activities, with some compounds being more potent than the standard inhibitor thiourea. researchgate.net Similarly, newly synthesized benzofuran-based thiazolidinone analogues demonstrated excellent to good potential against urease, with IC₅₀ values ranging from 1.2 ± 0.01 to 23.50 ± 0.70 µM, compared to thiourea (IC₅₀ = 21.40 ± 0.21 µM). nih.gov

| Compound Class | Range of IC₅₀ Values (µM) | Standard |

| Quinazolinone Derivatives | 18.92 ± 0.61 to 90.75 ± 7.71 | Thiourea (IC₅₀ = 21.14 ± 0.42 µM) researchgate.net |

| Benzofuran-Thiazolidinone Analogues | 1.2 ± 0.01 to 23.50 ± 0.70 | Thiourea (IC₅₀ = 21.40 ± 0.21 µM) nih.gov |

HIV-1 Reverse Transcriptase Inhibition (in vitro)

The reverse transcriptase (RT) of Human Immunodeficiency Virus Type 1 (HIV-1) is a crucial enzyme for viral replication, converting the viral RNA genome into DNA that can be integrated into the host cell's genome. mdpi.com It possesses both DNA polymerase and ribonuclease H (RNase H) activities, both of which are essential for the virus. mdpi.comnih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a major class of antiretroviral drugs that bind to an allosteric site on the enzyme, disrupting its function. mdpi.com

Studies on analogues of this compound have revealed inhibitory activity against HIV-1 RT. An acetamide (B32628) derivative, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA), was identified as a potent inhibitor of HIV-1 RT. nih.govresearchgate.net

Key findings for NAPETA include:

Dual Inhibition: It inhibits both the RNA-dependent and DNA-dependent DNA polymerase activities of RT, with IC₅₀ values of 1.2 µM and 2.1 µM, respectively. nih.govresearchgate.net

Mechanism of Action: Kinetic analysis revealed a noncompetitive inhibition with respect to dTTP (Ki = 1.2 µM) and a mixed-type inhibition concerning the RNA-DNA template (Ki = 0.12 µM). nih.govresearchgate.net The compound interferes with the formation of the RT-DNA complex by reducing the enzyme's affinity for DNA. nih.gov

Broad-Range Activity: NAPETA was also effective against drug-resistant HIV-1 RT mutants and HIV-2 RT. nih.govresearchgate.net

Additionally, research on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives showed that several compounds in this series exhibited more than 50% inhibition of HIV-1 RT at a concentration of 100 μM. researchgate.net

EAAT2 Modulation (in vitro)

No information was found in the provided search results regarding the in vitro modulation of the Excitatory Amino Acid Transporter 2 (EAAT2) by this compound or its close analogues.

Studies on Antiproliferative and Anticancer Activities (in vitro)

The antiproliferative and anticancer properties of isoquinoline-based compounds have been a significant area of investigation. These scaffolds are present in various natural antibiotics with antiproliferative activity. nih.gov

Research on phenylaminoisoquinolinequinones, which are related analogues, demonstrated that these compounds exhibit moderate to high in vitro antiproliferative activity against human cancer cell lines, including gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cells. nih.govnih.gov The activity was found to be dependent on the position and electronic properties of the substituted phenylamino (B1219803) group on the quinone nucleus. nih.govnih.gov

A large-scale screening of 533 synthesized isoquinoline derivatives identified two compounds, B01002 and C26001, with significant antiproliferative and proapoptotic activity against the SKOV3 ovarian cancer cell line, showing IC₅₀ values of 7.65 and 11.68 µg/mL, respectively. dovepress.com These compounds also showed potent tumor growth inhibition in a xenograft mouse model. dovepress.com Furthermore, isoquinoline derivatives have been explored as selective inhibitors of HER2, a key therapeutic target in certain breast cancers. nih.gov

| Compound/Analogue Class | Cell Line | Activity | Reference |

| Phenylaminoisoquinolinequinones | AGS (gastric), SK-MES-1 (lung), J82 (bladder) | Moderate to high antiproliferative activity | nih.gov |

| Isoquinoline Derivative B01002 | SKOV3 (ovarian) | IC₅₀ = 7.65 µg/mL | dovepress.com |

| Isoquinoline Derivative C26001 | SKOV3 (ovarian) | IC₅₀ = 11.68 µg/mL | dovepress.com |

| Indenoisoquinoline-Copper Derivative (WN198) | MDA-MB-231 (breast) | IC₅₀ = 0.37 µM | mdpi.com |

| Isoquinolino[5,4-ab]phenazine A6 | A549 (lung), P388 (murine leukemia) | Efficient antitumor activity | nih.gov |

Apoptosis Induction in Specific Cell Lines

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells, and its induction is a primary goal of many cancer therapies. waocp.org Various isoquinoline derivatives have been shown to induce apoptosis in cancer cells through different pathways.

One well-studied analogue, 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (B1206091) (H-7), induces apoptosis in human neuroblastoma cells (SH-SY5Y). nih.govsemanticscholar.org This process is characterized by classic apoptotic features like DNA fragmentation and chromatin condensation. nih.gov

The two isoquinoline derivatives B01002 and C26001, identified for their activity against ovarian cancer, were confirmed to induce apoptosis rather than necrosis, as shown by Hoechst staining and flow cytometric analysis. dovepress.com In vivo, tumors from mice treated with these compounds showed an increase in TUNEL-positive cells, confirming apoptotic activity. dovepress.com

Other related heterocyclic structures also induce cell death. A pyrazolo[3,4-h]quinoline derivative was found to induce a non-apoptotic form of programmed cell death called paraptosis in breast cancer cells (MDA-MB-231 and MCF-7), characterized by extensive cytoplasmic vacuolization. mdpi.com Quinoxaline derivatives have also been shown to induce apoptosis in A549 lung cancer cells, as observed by the orange fluorescence in Acridine Orange/Ethidium Bromide (AO/EB) double-staining assays. nih.gov

Mechanisms of Tumor Growth Inhibition

The mechanisms by which isoquinoline analogues and related compounds inhibit tumor growth are diverse and target multiple cellular pathways.

Topoisomerase I Inhibition: As discussed previously, indenoisoquinolines inhibit Topoisomerase I, leading to DNA damage and cell death. mdpi.comnih.gov This is a direct mechanism of inhibiting the cellular machinery required for proliferation.

p53-Dependent Apoptosis: The protein kinase inhibitor H-7 was found to cause a significant nuclear accumulation of the p53 tumor suppressor protein. nih.govsemanticscholar.org The induction of apoptosis by H-7 was shown to be dependent on wild-type p53, as cell lines with mutated p53 were resistant to its cytotoxic effects. This indicates a p53-dependent pathway is a key mechanism for this specific analogue. nih.govsemanticscholar.org

Downregulation of Inhibitor of Apoptosis Proteins (IAPs): The isoquinoline derivatives B01002 and C26001 were found to inhibit ovarian tumor growth in part by downregulating IAP proteins. dovepress.com This action promotes apoptosis by removing the natural brakes on the cell death machinery, leading to the activation of caspase-3 and PARP. dovepress.com

Induction of ROS and ER Stress: The paraptosis induced by a pyrazolo[3,4-h]quinoline derivative in breast cancer cells was linked to the production of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress, which are alternative pathways to trigger cell death. mdpi.com

These varied mechanisms highlight the versatility of the isoquinoline scaffold in designing novel anticancer agents that can overcome resistance to conventional therapies by targeting different vulnerabilities in cancer cells.

Antimicrobial Efficacy Assessments (in vitro)

The antimicrobial potential of isoquinoline derivatives has been a subject of scientific investigation. A new class of alkynyl isoquinolines has demonstrated significant bactericidal activity against a range of Gram-positive bacteria, including strains resistant to conventional antibiotics like methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA). mdpi.com Two compounds from this class, HSN584 and HSN739, were effective in reducing MRSA populations within macrophages, a feat not achieved by vancomycin. mdpi.com Notably, these compounds showed a low tendency for developing bacterial resistance. mdpi.com The core structure for this antibacterial action appears to depend on the presence of both the isoquinoline and phenyl moieties. mdpi.com

Further research into dihydropyrrolo[2,1-a]isoquinoline chalcones, which are structurally related, has also revealed antimicrobial properties. nih.gov Certain synthesized compounds from this family showed notable activity against various microbes. nih.gov For instance, specific analogues were potent against E. coli, B. mycoides, and C. albicans. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these compounds. Compound 18b from one study exhibited the lowest MIC values against E. coli and B. mycoides. nih.gov

| Compound | Microorganism | Activity (MIC in µg/ml) | Reference |

|---|---|---|---|

| Compound 16c | E. coli | Potent | nih.gov |

| Compound 18b | E. coli | 40 | nih.gov |

| Compound 18d | E. coli | Potent | nih.gov |

| Compound 16b | B. mycoides | Potent | nih.gov |

| Compound 18b | B. mycoides | 60 | nih.gov |

| Compound 18d | B. mycoides | Potent | nih.gov |

| Compound 16b | C. albicans | Potent | nih.gov |

| Compound 16c | C. albicans | Potent | nih.gov |

| Compound 18b | C. albicans | Potent | nih.gov |

Neurobiological Activity and Cognitive Enhancement Studies (ex vivo/in vivo animal models)

Isoquinoline alkaloids and their precursors are recognized for their potential neuroprotective effects. nih.gov These compounds are being explored for their capacity to modulate various neurological processes, including learning and memory. nih.govmdpi.com

Studies on an isoquinoline precursor, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (referred to as IQP or compound 4d), have shown a positive impact on the cognitive functions of learning and memory in rat models. mdpi.comresearchgate.net In these studies, male Wistar rats were administered the compound orally. The results indicated an improvement in cognitive performance, although this effect was not dependent on the dose, with the lowest dose showing the most significant effect. mdpi.com The increased number of intertrial crossings observed in the animals suggests a stimulating effect on the central nervous system (CNS). mdpi.com

The proposed mechanism for this cognitive enhancement is linked to the inhibition of phosphodiesterases (PDEs), particularly PDE10A, an enzyme found in the hippocampus and prefrontal cortex. mdpi.comresearchgate.net The structural similarity of this precursor to papaverine (B1678415), a known PDE10A inhibitor that has been shown to improve cognitive performance in rats, supports this hypothesis. mdpi.comresearchgate.net One possible explanation for the observed effects is the induction of long-term potentiation (LTP) in the hippocampus, which is a fundamental cellular model for the neuroplasticity that underlies learning and memory. mdpi.com

The neurobiological activity of isoquinoline precursors extends to interactions with key neurotransmitter systems. Research on 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP) has aimed to clarify its relationship with acetylcholine (B1216132) (ACh) and serotonin (B10506) (5-hydroxytryptamine, 5-HT). mdpi.com Acetylcholine is a critical neurotransmitter for cognitive functions like learning and memory. nih.gov Serotonin is also integral to numerous physiological processes, and its activity is mediated by various receptors, including the 5-HT1A and 5-HT2A subtypes. nih.gov

Studies using isolated gastric smooth muscle preparations from rats suggest that the isoquinoline precursor IQP has a specific action that affects the intracellular signaling pathways of serotonin. mdpi.com Furthermore, the combination of 5-HT and IQP was found to significantly increase the density and intensity of neuronal nitric oxide synthase (nNOS)-positive cells in the myenteric plexus and smooth muscle cells. mdpi.com This indicates that IQP is involved in the regulation of intestinal neurons that express nNOS, potentially influencing spontaneous contractile activity through this mechanism. mdpi.com While acetylcholine can moderate various pathways, some research indicates that in the rat hippocampus, it does not directly affect the liberation of serotonin. einj.org This suggests that the influence of compounds like IQP on the serotonergic system may occur through distinct mechanisms not directly linked to acetylcholine-mediated serotonin release. mdpi.comeinj.org

Smooth Muscle Relaxant Properties (ex vivo/in vivo animal models)

Certain N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides, considered isoquinoline precursors, have been investigated for their smooth muscle relaxant properties, drawing comparisons to the known vasodilator and smooth muscle relaxant, papaverine. mdpi.comresearchgate.net In ex vivo experiments using isolated gastric smooth muscle preparations from male Wistar rats, one of these amide compounds demonstrated the ability to cause muscle relaxation. mdpi.comresearchgate.net

Specifically, the compound 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP) was shown to induce relaxation of gastric smooth muscle. researchgate.net This relaxant effect was observed within a narrow concentration range. researchgate.net The structural similarities between the IQP molecule and papaverine prompted these investigations to explore if the newly synthesized molecule shared the muscle-relaxing characteristics of the well-known isoquinoline alkaloid. researchgate.net

The mechanism underlying the smooth muscle relaxation induced by 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP) appears to be complex, involving multiple cellular pathways. researchgate.net Smooth muscle contraction and relaxation are generally regulated by signals that alter intracellular calcium (Ca2+) concentrations and the calcium sensitivity of contractile proteins. nih.govnih.gov

Research indicates that IQP's relaxant effect stems from two primary processes:

Blocked Calcium Influx : IQP appears to block the influx of Ca2+ through potential-dependent L-type Ca2+ channels in the cell membrane. This leads to a decrease in intracellular Ca2+ levels, which is a crucial step for relaxation. This effect was supported by experiments where the presence of nifedipine, a known L-type Ca2+ channel blocker, reduced the effect of IQP. researchgate.net

Activation of a cAMP-dependent Pathway : The compound activates an intracellular signaling cascade that is dependent on cyclic adenosine (B11128) monophosphate (cAMP). The relaxing effect of IQP was significantly diminished in the presence of KT5720, a specific inhibitor of protein kinase A (PKA), an enzyme that is activated by cAMP. This suggests that the stimulation of a cAMP/PKA pathway is a key part of IQP's mechanism. researchgate.net

It is hypothesized that these two pathways may be interconnected, as PKA-dependent phosphorylation can lead to the inactivation of L-type Ca2+ channels in smooth muscle cells. researchgate.net

Additionally, IQP's mechanism involves the nitric oxide (NO) signaling pathway. mdpi.com NO is a primary inhibitory neurotransmitter in the gastrointestinal tract that causes smooth muscle relaxation. mdpi.com Studies have shown that IQP affects the function of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing NO in neurons. This suggests that IQP likely helps regulate the spontaneous contractile activity of gastric smooth muscle by influencing the nNOS/NO system. mdpi.com

| Inhibitor Used | Target Pathway | Observed Effect on IQP-Induced Relaxation | Reference |

|---|---|---|---|

| Nifedipine | L-type Ca2+ channels | Reduced the effect of IQP | researchgate.net |

| KT5720 | Protein Kinase A (PKA) | Significantly decreased IQP-induced relaxation | researchgate.net |

Based on a thorough review of scientific literature, it is not possible to generate the requested article on This compound because there is no specific published research data for this compound corresponding to the required outline sections.

The instructions demand a detailed analysis based on computational chemistry and molecular modeling studies, including specific data on ligand-protein binding affinities, binding mode analyses with various macromolecules, molecular dynamics simulations, and quantum mechanical calculations.

A comprehensive search has revealed no dedicated studies for this compound that would provide the necessary data points for:

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT):There is no literature detailing the electronic structure characterization of this molecule.

To maintain scientific accuracy and strictly adhere to the user's explicit instructions—to focus solely on N-isoquinolin-5-yl-2-phenylacetamide and not introduce any information from other sources or related compounds—the article cannot be written. Generating content would require fabricating data or using information from different molecules, which would violate the core requirements of the request.

Conformational Space Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is therefore fundamental. For flexible molecules like this compound, exploring the conformational space is essential to identify low-energy, biologically relevant conformers.

While specific conformational analysis studies on this compound are not extensively documented in the literature, the methodologies for such explorations are well-established. semanticscholar.org The amide bond in the acetamide (B32628) moiety is a key structural feature, known to exist in relatively stable cis (E) and trans (Z) rotamers due to its partial double bond character. japsonline.com The rotation around the other single bonds, such as the N-C (isoquinoline-amide), C-C (amide-methylene), and C-C (methylene-phenyl) bonds, gives rise to a multitude of possible conformers.

Computational methods like Density Functional Theory (DFT) and semi-empirical methods are employed to investigate these conformational preferences. For instance, a study on N-benzyl-N-(furan-2-ylmethyl) acetamide utilized DFT calculations to identify nine stable conformations, highlighting the complexity of the potential energy surface for even related amide structures. japsonline.com Similarly, the conformational behavior of N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides was analyzed using B3LYP/6-311++G(d,p) calculations, which identified two main stable conformation pairs, gauche and cis. mdpi.com

For this compound, a typical computational workflow would involve:

Initial Structure Generation: Building the 3D structure of the molecule.

Conformational Search: Employing molecular mechanics methods, such as the GMMX algorithm, to perform an automated search of the conformational space by rotating all rotatable bonds. japsonline.com

Optimization and Energy Calculation: Taking the resulting conformers and optimizing their geometries using more accurate quantum chemical methods, like DFT with a suitable basis set (e.g., 6-31+G(d)). japsonline.com This step calculates the relative energies of each conformer, allowing for the identification of the most stable, low-energy structures.

The interplay of steric and electronic effects, including potential intramolecular hydrogen bonds and π-stacking interactions between the isoquinoline (B145761) and phenyl rings, would be critical in determining the preferred conformations.

Table 1: Common Computational Methods for Conformational Analysis

| Method Type | Specific Method | Application | Reference |

| Molecular Mechanics | GMMX | Automated conformational searching in the gas phase. | japsonline.com |

| Semi-Empirical | PM3 | Initial energy minimization of a large number of structures. | semanticscholar.org |

| Quantum Mechanics | DFT (e.g., B3LYP) | Accurate geometry optimization and energy calculation of stable conformers. | japsonline.commdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Design Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of compounds with their biological activity. sid.ir These models are invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, frequently employs QSAR and pharmacophore modeling. fiveable.me

Although specific QSAR models for this compound are not publicly available, the structural motifs of isoquinoline and N-phenylacetamide are featured in numerous QSAR studies for various therapeutic targets.

Ligand-Based Design Precedent: A notable example of ligand-based design involving the isoquinoline-5-yl scaffold is the development of potent Transient Receptor Potential Vanilloid type 1 (TRPV1) antagonists. nih.gov Researchers evolved a series of compounds from a 5-aminoisoquinoline (B16527) urea (B33335) lead, culminating in N¹-(isoquinolin-5-yl)-N²-phenylpyrrolidine-1,2-dicarboxamide derivatives. nih.gov This work demonstrates that the isoquinolin-5-yl group can serve as a key pharmacophoric element. The Structure-Activity Relationship (SAR) of this series was advanced by modifying the phenyl-containing part of the molecule, leading to potent antagonists. nih.gov This approach highlights a common strategy: maintaining a core scaffold (the isoquinoline moiety) while systematically altering peripheral substituents to enhance biological activity.

QSAR on Related Scaffolds:

N-phenylacetamide Derivatives: 2D- and 3D-QSAR studies have been conducted on various N-phenylacetamide derivatives. For example, a study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs as influenza A virus inhibitors used Genetic Function Approximation (GFA) and Comparative Molecular Field Analysis (CoMFA) to build predictive models. semanticscholar.org These models identified key molecular descriptors (numerical properties derived from the molecular structure) and spatial fields (steric and electrostatic) that govern antiviral activity.

Isoquinoline Derivatives: QSAR models have been developed for isoquinoline derivatives targeting enzymes like aldo-keto reductase 1C3 (AKR1C3). japsonline.com These studies reveal how descriptors related to a molecule's topology, connectivity, and atomic properties can predict inhibitory activity. japsonline.com

To develop a QSAR model for a series of analogs of this compound, one would synthesize a library of related compounds and measure their biological activity. Molecular descriptors would then be calculated for each compound, and statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to build a predictive equation. sid.ir

Table 2: Key Concepts in QSAR and Ligand-Based Design

| Concept | Description | Relevance to this compound | Reference |

| Pharmacophore | The 3D arrangement of essential features that enable a molecule to interact with a specific biological target. | The isoquinoline and phenylacetamide moieties could be part of a pharmacophore for a specific target. | fiveable.me |

| QSAR Model | A mathematical equation that relates molecular descriptors (e.g., logP, molecular weight, electronic properties) to biological activity. | Could be developed to predict the activity of new analogs and guide synthetic efforts. | sid.irnih.gov |

| CoMFA/CoMSIA | 3D-QSAR techniques that generate contour maps to visualize favorable and unfavorable steric, electrostatic, and other fields around a molecule. | Would show where to add or remove substituents on the isoquinoline or phenyl rings to improve activity. | semanticscholar.orgnih.gov |

| Lead Optimization | The process of chemically modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. | The this compound scaffold could be a starting point for lead optimization. | nih.gov |

In Silico Prediction of Biological Activities

In the absence of experimental screening data, computational methods can be used to predict the potential biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound. nih.gov This is often referred to as "target fishing" or "reverse docking," where a molecule is screened against a library of known biological targets to identify potential interactions.

Various web-based tools and software packages can predict a wide range of properties for this compound based solely on its structure. These predictions are based on models built from large datasets of experimental results.

Common In Silico Predictions:

Target Prediction: Algorithms compare the structural and physicochemical properties of a query molecule to those of known active ligands in databases like ChEMBL or BindingDB. This can generate a ranked list of the most probable protein targets. For example, phenylamino (B1219803) quinazolinone derivatives were synthesized and evaluated as tyrosinase inhibitors, with molecular docking studies confirming their fit within the enzyme's active site. nih.gov

ADMET Properties: Predicting pharmacokinetic properties is crucial for drug development. nih.gov In silico models can estimate parameters such as:

Lipinski's Rule of Five: Assesses drug-likeness based on properties like molecular weight, logP, and the number of hydrogen bond donors/acceptors.

Oral Bioavailability: Predicts the fraction of an orally administered drug that reaches systemic circulation.

Blood-Brain Barrier (BBB) Penetration: Indicates whether a compound is likely to enter the central nervous system.

CYP450 Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes.

Toxicity: Models can predict potential liabilities such as carcinogenicity, mutagenicity, or hepatotoxicity. researchgate.net

For instance, in a study of novel quinoline-based derivatives, ADME-Tox properties were calculated in silico to assess their drug-like bioavailability before proceeding with more complex simulations. nih.gov

Table 3: Examples of In Silico Predictions

| Prediction Type | Parameter Example | Significance | Reference |

| Pharmacokinetics | Oral Bioavailability | Estimates potential for use as an oral medication. | nih.gov |

| Pharmacokinetics | BBB Penetration | Determines suitability for targeting CNS disorders. | fiveable.me |

| Safety/Toxicity | Hepatotoxicity | Flags potential for liver damage. | researchgate.net |

| Biological Activity | Target Prediction | Suggests potential therapeutic applications and guides experimental testing. | nih.gov |

Computational Approaches for Reaction Mechanism Elucidation

Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions, improving yields, and predicting the formation of byproducts. Computational quantum chemistry, particularly DFT, is a standard tool for elucidating reaction pathways, identifying transition states, and calculating activation energies. nih.gov

The synthesis of this compound typically involves the N-acylation of 5-aminoisoquinoline with phenylacetyl chloride or a related activated carboxylic acid derivative. A computational study of this reaction mechanism would involve mapping the potential energy surface for the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

Methodology for Mechanism Study: A typical computational investigation would proceed as follows:

Reactant and Product Optimization: The geometries of the reactants (5-aminoisoquinoline and phenylacetyl chloride) and the product (this compound) are optimized to find their minimum energy structures.

Transition State Search: A search is performed to locate the transition state (TS) structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed on all structures. A stable minimum (reactant, product, or intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is run starting from the transition state to confirm that it correctly connects the desired reactants and products (or intermediates).

Energy Profile: The relative energies of the reactants, transition state, and products are used to construct a reaction energy profile, from which the activation energy barrier can be determined.

While a specific study on this reaction is not found, computational studies on C-H activation in related heterocyclic systems like quinolines and quinazolines demonstrate the power of this approach. rsc.orgnih.gov For example, a DFT study on the Pd(II)-catalyzed C-H activation of quinoline (B57606) N-oxides elucidated the complete mechanism of competing catalytic reactions, identifying the key intermediates and transition states that determine regioselectivity. rsc.org Such studies provide a blueprint for how the mechanism of amide bond formation for this compound could be rigorously investigated.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For N-isoquinolin-5-yl-2-phenylacetamide, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton. This includes characteristic multiplets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on both the isoquinoline (B145761) and phenyl rings. Specific signals for the methylene (B1212753) (-CH₂-) bridge and the amide (N-H) proton would also be present; the amide proton often appears as a broad singlet. acs.org Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish proton-proton and proton-carbon correlations, respectively, allowing for the unambiguous assignment of each signal to its corresponding atom in the molecular framework.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. scielo.org.co Key expected signals would include those for the carbonyl (C=O) carbon of the amide group (typically in the δ 165-175 ppm range), as well as distinct sets of signals for the aromatic carbons of the isoquinoline and phenyl moieties. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Signals for this compound This table is illustrative and shows the types of signals expected for the compound.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Amide Proton (-NH-) | ¹H NMR | 8.5 - 10.5 | Singlet (broad) |

| Isoquinoline & Phenyl Protons | ¹H NMR | 7.0 - 9.0 | Multiplets, Doublets |

| Methylene Protons (-CH₂-) | ¹H NMR | 3.8 - 4.5 | Singlet |

| Amide Carbonyl (C=O) | ¹³C NMR | 165 - 175 | Singlet |

| Isoquinoline & Phenyl Carbons | ¹³C NMR | 110 - 150 | Singlets |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. researchgate.net

For this compound (C₁₇H₁₄N₂O), the molecular ion peak (M⁺) would be observed in the mass spectrum. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the compound's elemental composition with a high degree of confidence. mdpi.com This technique can distinguish between compounds with the same nominal mass but different chemical formulas. The calculated exact mass for C₁₇H₁₄N₂O is 262.1106 Da. Fragmentation analysis would likely show characteristic losses, such as the cleavage of the amide bond, leading to fragments corresponding to the phenylacetyl group and the 5-aminoisoquinoline (B16527) moiety. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₄N₂O |

| Calculated Monoisotopic Mass | 262.11061 Da |

| Ionization Mode | ESI+ |

| Expected Ion | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 263.11842 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. iucr.org For this compound, the IR spectrum would display several characteristic absorption bands confirming its structure. A prominent C=O stretching band for the amide carbonyl group would be expected around 1650-1680 cm⁻¹. Additionally, an N-H stretching vibration for the amide group would appear in the region of 3200-3400 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic methylene group (around 2850-2960 cm⁻¹), as well as C=C and C=N stretching vibrations from the aromatic and isoquinoline rings in the 1400-1600 cm⁻¹ region. mdpi.com

X-Ray Crystallography for Solid-State Structure Determination

X-Ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. eurjchem.com If a suitable single crystal of this compound can be grown, this technique can confirm the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. iucr.orgmdpi.com It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate how the molecules pack together in the crystal lattice. semanticscholar.org Studies on similar isoquinoline and acetamide (B32628) derivatives show that such hydrogen bonds are common and play a crucial role in stabilizing the crystal structure. researchgate.netrsc.org

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for purifying it from reaction byproducts. nih.gov

Thin-Layer Chromatography (TLC) is a rapid and inexpensive technique used to monitor the progress of a reaction and to get a preliminary indication of a sample's purity. scielo.org.co A spot of the compound on a TLC plate, when developed with an appropriate solvent system, would move a certain distance, characterized by its retention factor (Rf value). A pure compound should ideally show a single spot.

High-Performance Liquid Chromatography (HPLC) is a more powerful technique that provides quantitative purity analysis. nih.gov By passing a solution of the compound through a column packed with a stationary phase, components are separated based on their differential interactions. A pure sample of this compound would ideally show a single peak in the chromatogram. The area under this peak can be used to determine its purity relative to any detected impurities. Both normal-phase and reversed-phase HPLC could be utilized for its analysis. biotage.com

Elemental Microanalysis

Elemental microanalysis is a quantitative technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. mdpi.com The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. For this compound (C₁₇H₁₄N₂O), a close match between the found and calculated values provides strong evidence for the compound's elemental composition and supports the assigned structure. redalyc.org

Table 3: Theoretical Elemental Analysis for C₁₇H₁₄N₂O

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 77.84 |

| Hydrogen (H) | 5.38 |

| Nitrogen (N) | 10.68 |

| Oxygen (O) | 6.10 |

Future Research Directions and Potential Applications

Rational Design and Synthesis of Next-Generation N-isoquinolin-5-yl-2-phenylacetamide Analogues

Future research will likely focus on the rational design and synthesis of novel analogues to explore and optimize the therapeutic potential of the this compound scaffold. Structure-activity relationship (SAR) studies will be pivotal in guiding the molecular modifications. The systematic alteration of different parts of the molecule can help in identifying the key structural features responsible for biological activity and in fine-tuning properties like potency, selectivity, and pharmacokinetic profile.

Key areas for modification include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the phenylacetamide moiety can significantly influence the compound's biological activity. Studies on other phenylacetamide derivatives have shown that such modifications can modulate anticancer, antibacterial, or antidepressant effects. nih.govnih.govmdpi.com

Modification of the Isoquinoline (B145761) Core: Alterations to the isoquinoline ring system, such as the introduction of substituents or its replacement with other heterocyclic systems, could lead to analogues with improved properties.

Linker Modification: The acetamide (B32628) linker connecting the two core moieties can also be a target for modification. Changes in linker length, rigidity, or composition could optimize the spatial orientation of the phenyl and isoquinoline rings, potentially leading to enhanced interaction with biological targets.

Below is a table outlining potential design strategies for next-generation analogues based on SAR principles.

| Modification Strategy | Target Region | Potential Substituents/Changes | Anticipated Outcome/Rationale |

| Phenyl Ring Substitution | Phenylacetamide Moiety | Halogens (F, Cl, Br), Nitro (NO2), Methoxy (OCH3), Alkyl groups | Modulate lipophilicity and electronic properties to enhance target binding and cell permeability, potentially improving anticancer or antimicrobial activity. nih.govmdpi.comtbzmed.ac.ir |

| Isoquinoline Core Functionalization | Isoquinoline Moiety | Hydroxyl (OH), Amino (NH2), Small alkyl groups | Introduce new hydrogen bonding sites or steric bulk to improve target specificity and potency. |

| Amide Linker Alteration | Acetamide Bridge | Increase/decrease chain length, introduce conformational constraints (e.g., cyclopropane) | Optimize the spatial arrangement between the two aromatic systems for better fit within a target's binding pocket. |

| Bioisosteric Replacement | Phenylacetamide Moiety | Replace phenyl ring with other aromatic systems (e.g., pyridine (B92270), thiophene) | Explore different binding interactions and potentially alter the compound's metabolic stability. |

Exploration of Novel Biological Targets and Therapeutic Areas

The hybrid structure of this compound suggests a potential for interacting with a wide range of biological targets, opening up multiple avenues for therapeutic applications.

Kinase Inhibition: The isoquinoline core is a known "privileged scaffold" for targeting protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer and inflammatory disorders. rsc.org The development of kinase inhibitors is a major focus in modern drug discovery. nih.gov Therefore, this compound and its analogues represent promising candidates for screening against various kinase families.

Anticancer Activity: Phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, including prostate and breast cancer. nih.govtbzmed.ac.ir The mechanism often involves the induction of apoptosis. tbzmed.ac.ir The combination with the isoquinoline moiety, which is also found in many anticancer alkaloids like berberine (B55584), could lead to potent new anticancer agents. nih.gov

Antimicrobial and Antiviral Properties: Both isoquinoline and phenylacetamide scaffolds are present in compounds with documented antimicrobial or antiviral activities. mdpi.commdpi.com This suggests that this compound could be a valuable starting point for the development of new agents to combat infectious diseases.

Neuropharmacological Applications: Isoquinoline alkaloids and phenylacetamide derivatives have been investigated for their effects on the central nervous system. nih.govwikipedia.org Some have shown potential as antidepressants or anticonvulsants, while certain isoquinoline derivatives have been studied in the context of neurodegenerative diseases. nih.govwikipedia.orgwoarjournals.org

A summary of potential biological targets is presented in the table below.

| Potential Biological Target Class | Therapeutic Area | Rationale Based on Scaffold |

| Protein Kinases | Oncology, Inflammation | The isoquinoline ring is a well-established scaffold for kinase inhibitors. rsc.org |

| DNA Topoisomerases | Oncology | Many natural isoquinoline alkaloids exhibit anticancer activity by targeting these enzymes. nih.gov |

| Bacterial Cell Wall/Membrane Components | Infectious Diseases | Phenylacetamide derivatives have shown antibacterial activity, sometimes by disrupting the cell membrane. mdpi.com |

| Monoamine Oxidase (MAO) | Neurological Disorders | Phenylacetamide derivatives have been designed and evaluated as MAO inhibitors for antidepressant activity. nih.gov |

| Transient Receptor Potential (TRP) Channels | Pain Management | Derivatives of 5-aminoisoquinoline (B16527) have been developed as antagonists for TRP channels involved in pain signaling. |

Innovations in Synthetic Methodologies for Isoquinoline-Phenylacetamide Scaffolds

Advances in synthetic organic chemistry will be crucial for the efficient production and diversification of this compound and its analogues. While traditional methods for isoquinoline synthesis like the Bischler–Napieralski or Pictet–Spengler reactions are well-established, modern approaches offer greater efficiency and functional group tolerance. nih.govijpsjournal.com

Future research in this area could focus on:

Palladium-Catalyzed Reactions: Palladium-catalyzed C-H activation and annulation reactions have emerged as powerful tools for constructing substituted isoquinoline and isoquinolinone cores. mdpi.comresearchgate.netnih.gov These methods allow for the convergent synthesis of complex molecules from readily available starting materials.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of heterocyclic compounds, including isoquinolines. nih.gov This energy-efficient approach is well-suited for the rapid generation of compound libraries for screening purposes.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based methodologies for the key amide bond formation and isoquinoline synthesis steps could streamline the production of these compounds.

Green Chemistry Approaches: Employing environmentally benign solvents, recyclable catalysts, and atom-economical reactions will be an important consideration. nih.gov For example, using water as a solvent or developing metal-free synthetic routes aligns with the principles of sustainable chemistry. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and can be powerfully applied to the exploration of the this compound chemical space. rsc.orgspringernature.com

Key applications include:

Predictive Modeling: ML models can be trained on existing data for isoquinoline and phenylacetamide derivatives to predict the biological activities of novel, unsynthesized analogues. Quantitative Structure-Activity Relationship (QSAR) models can correlate molecular descriptors with activities like kinase inhibition or cytotoxicity, guiding the design of more potent compounds. woarjournals.org

Generative Models: AI-powered generative models can design entirely new molecules based on desired properties. eu-openscreen.eu These models can explore a vast chemical space to propose novel isoquinoline-phenylacetamide scaffolds with optimized activity and drug-like properties.

Fragment-Based Drug Discovery (FBDD): AI can accelerate FBDD by identifying optimal ways to link molecular fragments. substack.comresearchgate.net For instance, AI algorithms could suggest novel linkers to connect an isoquinoline fragment with a phenylacetamide fragment to maximize binding affinity to a specific protein target. substack.com

Virtual Screening: AI and ML can enhance virtual screening of large compound libraries to identify other molecules containing the isoquinoline-phenylacetamide scaffold that are likely to be active against a target of interest, thus prioritizing compounds for experimental testing. nih.gov

By integrating these computational approaches, researchers can significantly accelerate the design-make-test-analyze cycle, leading to a more efficient and rational discovery of next-generation therapeutics based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for N-isoquinolin-5-yl-2-phenylacetamide, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves coupling phenylacetamide derivatives with isoquinoline scaffolds. For example, refluxing intermediates in toluene:water mixtures with sodium azide (NaN₃) under controlled conditions (5–7 hours) can yield acetamide derivatives . Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion. Post-synthesis, purification via crystallization (ethanol) or extraction (ethyl acetate) improves purity. Optimization may include adjusting stoichiometry, solvent ratios, or temperature to enhance yield (e.g., >90% purity).

Q. How is this compound characterized, and what analytical techniques validate its structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the isoquinoline and phenyl rings.

- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]⁺ peaks).

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold) .

Cross-reference with databases like PubChem or NIST for spectral validation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility varies by solvent:

| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |

|---|---|---|

| DMSO | >50 | Stable |

| Ethanol | ~30 | Partial degradation |

| Stability tests under UV light, pH 7.4 buffer, and freeze-thaw cycles are critical for long-term storage recommendations. |

Advanced Research Questions

Q. How does structural modification of the phenylacetamide moiety influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring enhance binding to targets like kinase enzymes.

- Isoquinoline substitution (e.g., at position 5) modulates cellular permeability .

Computational docking (AutoDock Vina) and in vitro assays (IC₅₀ measurements) validate hypotheses. For example, fluorinated analogs show 3-fold higher activity in apoptosis assays .

Q. What mechanisms underlie its antitumor potential, and how do they compare to related naphthalimide derivatives?

- Methodological Answer : Unlike naphthalimides (e.g., UNBS3157, which induces autophagy via topoisomerase II inhibition), this compound may act through:

- DNA intercalation (confirmed via ethidium bromide displacement assays).

- Senescence induction (β-galactosidase staining in A549 lung cancer cells) .

Toxicity profiling in murine models (e.g., L1210 leukemia) shows reduced hematotoxicity compared to amonafide analogs, suggesting a safer therapeutic window .

Q. How can contradictory data on its pharmacokinetic (PK) properties be resolved?

- Methodological Answer : Discrepancies in bioavailability (e.g., oral vs. intravenous) arise from:

- Metabolic instability : Use liver microsome assays to identify degradation hotspots (e.g., CYP3A4-mediated oxidation).

- Formulation adjustments : Nanoencapsulation (PLGA nanoparticles) improves plasma half-life from 2h to 8h in rat models.

Cross-study comparisons must standardize dosing regimens and animal strains .

Q. What strategies mitigate synthetic byproducts during scale-up?

- Methodological Answer : Common byproducts (e.g., N-chloro-N-phenylacetamide derivatives) form via halogenation side reactions . Mitigation includes:

- Low-temperature synthesis (0–5°C) to suppress electrophilic substitution.

- Additives : Thiourea (0.1 eq.) scavenges free radicals, reducing byproduct yield from 15% to <2% .

Purity is confirmed via GC-MS headspace analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.